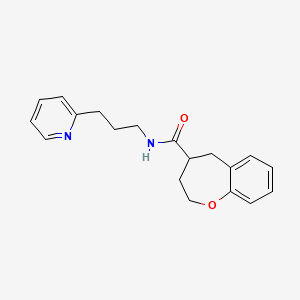

![molecular formula C18H18N2O2S B5579683 benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate-like compounds involves various strategies, including interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanolic solutions, leading to a range of ethyl amino derivatives and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives. These synthesis pathways highlight the compound's foundational role in creating structurally complex derivatives through relatively straightforward synthetic routes (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate and related compounds is elucidated using advanced spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the structural integrity and composition of synthesized compounds, ensuring the precise arrangement of atoms and functional groups integral to their chemical behavior and reactivity (Mohamed, 2021).

Chemical Reactions and Properties

The compound and its derivatives undergo a variety of chemical reactions, showcasing its chemical properties. For instance, reactions with different chemical reagents result in the formation of thiophene, pyrazole, and coumarin derivatives, indicating its reactivity towards heterocyclization and its potential to generate compounds with significant biological activities (Mohareb & Gamaan, 2018). Additionally, its involvement in the synthesis of ethyl 2-(3-furopyridyl)acetates and subsequent reactions demonstrate its utility in creating structurally diverse molecules (Shiotani et al., 1995).

Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

Divergent Behavior in Metalation : The study by Cárdenas, Echavarren, and Ramírez de Arellano (1999) explores the regioselective orthometalation of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II), showcasing the utility of related pyridinyl compounds in complex metal-organic synthesis. This research might offer insights into how similar thioacetate derivatives could behave in metalation reactions (Cárdenas, Echavarren, & Ramírez de Arellano, 1999).

Synthesis of Arylthiophenes : Kim and Kim (2000) describe a method for synthesizing 3-alkylamino-5-arylthiophenes, which are structurally related to the compound of interest. Their work on the reaction mechanisms and product diversity might provide a foundation for understanding the synthetic versatility of similar thioacetate derivatives (Kim & Kim, 2000).

Medicinal Chemistry Applications

- Antimicrobial and Antioxidant Activity : The study by Flefel et al. (2018) on the synthesis of novel pyridine derivatives, including antimicrobial and antioxidant activities, highlights the potential biomedical applications of pyridinyl compounds. Although the specific thioacetate derivative is not mentioned, this research underscores the importance of such compounds in developing new therapeutic agents (Flefel et al., 2018).

Material Science and Polymer Chemistry

- Functional Polymer Synthesis : David and Kornfield (2008) demonstrate the use of thiol−ene addition in grafting various side groups onto polymers, showcasing the potential of using similar thioacetate derivatives for polymer functionalization. This research could hint at the role of thioacetate derivatives in creating functional materials with specific properties (David & Kornfield, 2008).

Propriétés

IUPAC Name |

benzyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-3-16-13(2)9-15(10-19)18(20-16)23-12-17(21)22-11-14-7-5-4-6-8-14/h4-9H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKGXWNTWHIYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

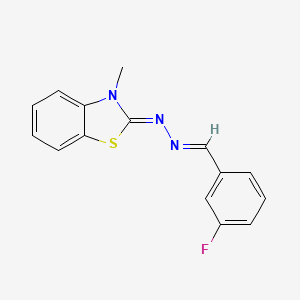

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

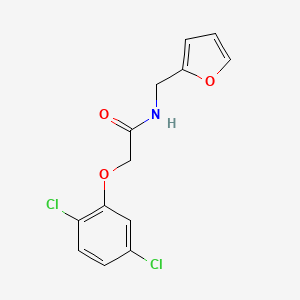

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)